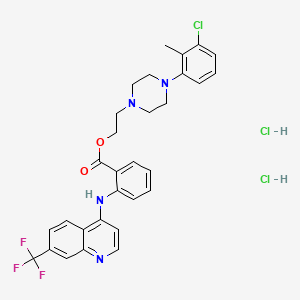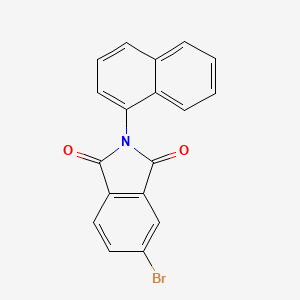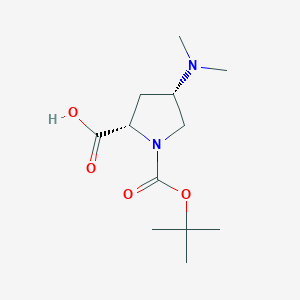
Piperazineethanol, 4-(3-chloro-o-tolyl)-, N-(7-trifluoromethyl-4-quinolyl)anthranilate, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperazineethanol, 4-(3-chloro-o-tolyl)-, N-(7-trifluoromethyl-4-quinolyl)anthranilate, dihydrochloride: is a complex organic compound with the molecular formula C30-H28-Cl-F3-N4-O2.2Cl-H and a molecular weight of 641.99
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperazineethanol, 4-(3-chloro-o-tolyl)-, N-(7-trifluoromethyl-4-quinolyl)anthranilate, dihydrochloride typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The purification process may involve recrystallization, chromatography, or other techniques to isolate the desired product .
化学反应分析
Types of Reactions
Piperazineethanol, 4-(3-chloro-o-tolyl)-, N-(7-trifluoromethyl-4-quinolyl)anthranilate, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may lead to the formation of quinoline derivatives, while substitution reactions can introduce new functional groups into the molecule .
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies .
Biology
In biological research, Piperazineethanol, 4-(3-chloro-o-tolyl)-, N-(7-trifluoromethyl-4-quinolyl)anthranilate, dihydrochloride is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a probe to investigate biological pathways .
Medicine
The compound’s structure suggests potential pharmacological applications. It may be investigated for its activity against certain diseases or as a lead compound for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the production of other chemicals. Its unique properties make it valuable for various industrial applications .
作用机制
The mechanism of action of Piperazineethanol, 4-(3-chloro-o-tolyl)-, N-(7-trifluoromethyl-4-quinolyl)anthranilate, dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
Piperazine derivatives: Compounds with similar piperazine rings but different substituents.
Quinoline derivatives: Compounds with similar quinoline moieties but different functional groups.
Anthranilate derivatives: Compounds with similar anthranilate structures but different substituents.
Uniqueness
What sets Piperazineethanol, 4-(3-chloro-o-tolyl)-, N-(7-trifluoromethyl-4-quinolyl)anthranilate, dihydrochloride apart is its combination of functional groups and structural features.
属性
CAS 编号 |
55300-41-9 |
|---|---|
分子式 |
C30H30Cl3F3N4O2 |
分子量 |
641.9 g/mol |
IUPAC 名称 |
2-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]ethyl 2-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzoate;dihydrochloride |
InChI |
InChI=1S/C30H28ClF3N4O2.2ClH/c1-20-24(31)6-4-8-28(20)38-15-13-37(14-16-38)17-18-40-29(39)23-5-2-3-7-25(23)36-26-11-12-35-27-19-21(30(32,33)34)9-10-22(26)27;;/h2-12,19H,13-18H2,1H3,(H,35,36);2*1H |
InChI 键 |
IEPAXIPFDBTIQF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1Cl)N2CCN(CC2)CCOC(=O)C3=CC=CC=C3NC4=C5C=CC(=CC5=NC=C4)C(F)(F)F.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[Chloro(difluoro)methoxy]-4-[[4-(4-pentylcyclohexyl)cyclohexyl]methoxy]benzene](/img/structure/B14145028.png)
![3-[1-(4-Bromophenyl)pyrrolidin-2-yl]propan-1-ol](/img/structure/B14145034.png)

![Methyl [methyl(phenyl)carbamoyl]trisulfane-1-carboxylate](/img/structure/B14145046.png)

![2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B14145053.png)



![(3-Nitro-1,5-dioxaspiro[5.5]undec-3-yl)methanol](/img/structure/B14145075.png)
![4-[4-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]benzonitrile](/img/structure/B14145082.png)
![2-[(5,7-Dinitro-8-quinolinyl)thio]ethanol](/img/structure/B14145083.png)

